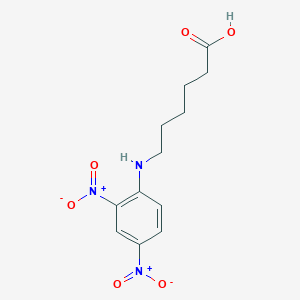

6-((2,4-Dinitrophenyl)amino)hexanoic acid

Overview

Description

6-((2,4-Dinitrophenyl)amino)hexanoic acid (6-DNPHA), also known as 6-dinitrophenylhexanoic acid, is an organic compound that is often used in scientific research. It is a synthetic derivative of hexanoic acid, an unsaturated fatty acid found in many foods. 6-DNPHA is a useful tool for studying the mechanisms of action of various biological systems and is used to study the effects of drugs and toxins on the body. In

Scientific Research Applications

Biomolecular Solid-State NMR

DNP-X acid plays a crucial role in high-field dynamic nuclear polarization (DNP), which is revolutionizing the scope of solid-state NMR . This has opened up new applications in surface chemistry, materials science, and structural biology .

Targeted DNP

In a specific DNP approach, called targeted DNP, the paramagnets introduced to polarize are not uniformly distributed in the sample but site-specifically located on the biomolecular system . DNP-X acid can be used in this context .

Study of Diluted Biomolecular Systems

The use of DNP-X acid is especially relevant to the study of diluted biomolecular systems such as membrane proteins within their lipidic environment .

Structural Information Extraction

Routes towards extracting structural information from paramagnetic relaxation enhancement (PRE) induced by targeted DNP at cryogenic temperature are being explored . DNP-X acid can be used in this context .

High-Resolution Selective DNP Spectra

The possibility to recover site-specific information in the vicinity of the paramagnetic moieties using high-resolution selective DNP spectra is being explored . DNP-X acid can be used in this context .

In-Cell NMR Studies

The potential of targeted DNP for in-cell NMR studies is being reviewed, and how it can be used to extract a given protein NMR signal from a complex cellular background . DNP-X acid can be used in this context .

Bioconjugation

The amine-reactive DNP-X succinimidyl ester can be used to create bioconjugates that can be detected with anti-dinitrophenyl (anti-DNP) antibodies . This reactive hapten contains an additional seven-atom aminohexanoyl spacer (‘X’) between the fluorophore and the succinimidyl ester group .

Increased Accessibility to Anti-DNP Antibodies

The additional seven-atom aminohexanoyl spacer (‘X’) in DNP-X acid helps to separate and increase accessibility to anti-DNP antibodies .

Mechanism of Action

Target of Action

DNP-X acid, also known as 6-((2,4-Dinitrophenyl)amino)hexanoic acid or N-(2,4-Dinitrophenyl)-6-aminohexanoic Acid, is an amine-reactive compound . It is recognized by anti-DNP antibodies , making these antibodies the primary targets of DNP-X acid. These antibodies play a crucial role in the immune response, specifically in the identification and neutralization of foreign objects such as bacteria and viruses .

Mode of Action

DNP-X acid interacts with its targets (anti-DNP antibodies) by binding to them . This interaction results in the formation of a probe that can be detected by these antibodies . This allows for the tracking of the compound within biological systems, which can be useful in various research and diagnostic applications .

Biochemical Pathways

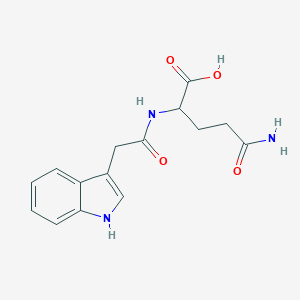

It is known that dnp-x acid acts as a fret (fluorescence resonance energy transfer) quencher when paired with trp (tryptophan) or tyr (tyrosine) . FRET is a mechanism that describes energy transfer between two light-sensitive molecules. The quenching effect of DNP-X acid could potentially affect various biochemical pathways where FRET is involved, but more research is needed to fully understand these effects.

Pharmacokinetics

Studies on 2,4-dinitrophenol (dnp), a related compound, have shown that it exhibits significant nonlinear pharmacokinetics . This is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney

Result of Action

The primary result of DNP-X acid’s action is the creation of a probe that can be detected by anti-DNP antibodies . This allows for the tracking of the compound within biological systems. Additionally, DNP-X acid acts as a FRET quencher when paired with Trp or Tyr , which could potentially influence various cellular processes where FRET is involved.

properties

IUPAC Name |

6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-12(17)4-2-1-3-7-13-10-6-5-9(14(18)19)8-11(10)15(20)21/h5-6,8,13H,1-4,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUWUKIAUDIXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146636 | |

| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2,4-Dinitrophenyl)amino)hexanoic acid | |

CAS RN |

10466-72-5 | |

| Record name | Dinitrophenyl-ε-aminocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10466-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-DINITROPHENYL)-6-AMINOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9DMK9DA99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is N-(2,4-Dinitrophenyl)-6-aminohexanoic acid used in these biosensors?

A1: N-(2,4-Dinitrophenyl)-6-aminohexanoic acid acts as a recognition element in these biosensors. It exhibits high affinity for anti-dinitrophenyl antibody (anti-DNP). [, ] This specific interaction forms the basis of detection. The DNP is immobilized on the sensor surface, and the binding of anti-DNP from the sample leads to a measurable change in the optical properties of the sensor.

Q2: How does the structure of N-(2,4-Dinitrophenyl)-6-aminohexanoic acid contribute to its function in this context?

A2: N-(2,4-Dinitrophenyl)-6-aminohexanoic acid possesses two key structural features essential for its role:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.